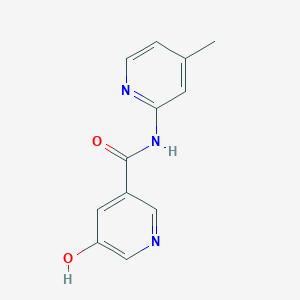
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as CMPD-101, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMPD-101 has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been studied for its anti-inflammatory and neuroprotective effects.
Mécanisme D'action
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide disrupts the signaling pathways that are essential for cancer cell survival, leading to cell cycle arrest and apoptosis. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its potent anti-tumor activity in various cancer cell lines. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its relatively low solubility, which can limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.
Orientations Futures
There are several future directions for the study of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of CK2, which could lead to improved efficacy and reduced toxicity. Another area of research is the investigation of the potential of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.
Méthodes De Synthèse
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-aminopyridine with 3-bromo-4-hydroxybenzoic acid, followed by the reaction of the resulting intermediate with 5-methyl-2-chloropyridine-3-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-3-11(14-5-8)15-12(17)9-4-10(16)7-13-6-9/h2-7,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSJVXTCPLSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)
![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)



![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)
![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)

